molecular formula C11H11N7O2S B12940755 4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide CAS No. 651734-05-3

4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide

Cat. No.: B12940755
CAS No.: 651734-05-3
M. Wt: 305.32 g/mol
InChI Key: VMXSRIPZZGSAFQ-UHFFFAOYSA-N
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Description

4-((2-Amino-1H-purin-6-yl)amino)benzenesulfonamide is a compound that combines a purine derivative with a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Amino-1H-purin-6-yl)amino)benzenesulfonamide typically involves the reaction of 2-amino-6-chloropurine with 4-aminobenzenesulfonamide. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or ethanol, often in the presence of a base like triethylamine . The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-((2-Amino-1H-purin-6-yl)amino)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2-Amino-1H-purin-6-yl)amino)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase IX.

    Medicine: Investigated for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-((2-Amino-1H-purin-6-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis. The compound also interferes with bacterial growth by inhibiting bacterial carbonic anhydrases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Amino-1H-purin-6-yl)amino)benzenesulfonamide is unique due to its dual functionality, combining the properties of both purine and sulfonamide groups. This dual functionality enhances its potential as a therapeutic agent, offering both anticancer and antimicrobial activities .

Properties

CAS No.

651734-05-3

Molecular Formula

C11H11N7O2S

Molecular Weight

305.32 g/mol

IUPAC Name

4-[(2-amino-7H-purin-6-yl)amino]benzenesulfonamide

InChI

InChI=1S/C11H11N7O2S/c12-11-17-9-8(14-5-15-9)10(18-11)16-6-1-3-7(4-2-6)21(13,19)20/h1-5H,(H2,13,19,20)(H4,12,14,15,16,17,18)

InChI Key

VMXSRIPZZGSAFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC3=C2NC=N3)N)S(=O)(=O)N

Origin of Product

United States

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